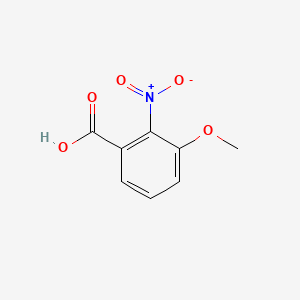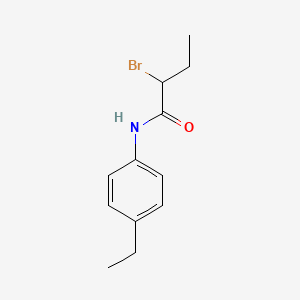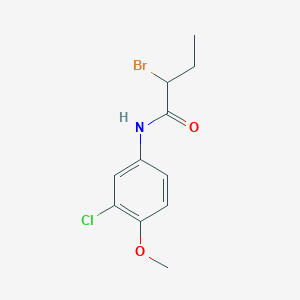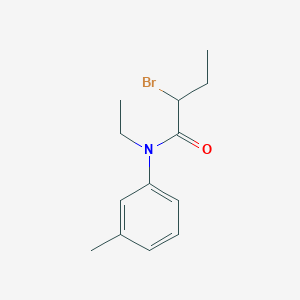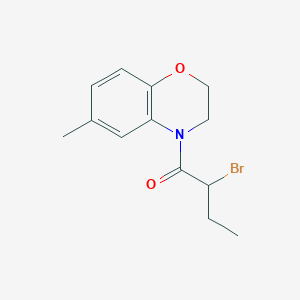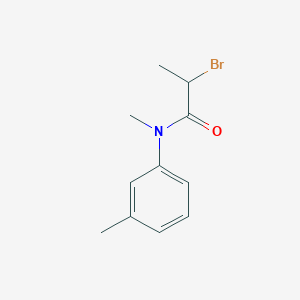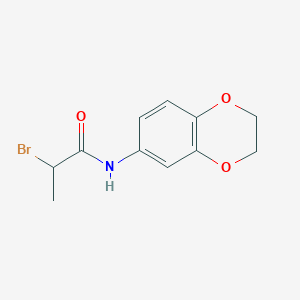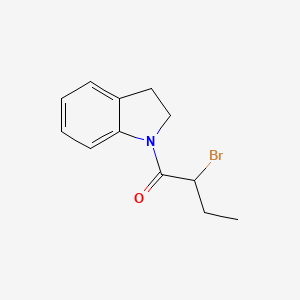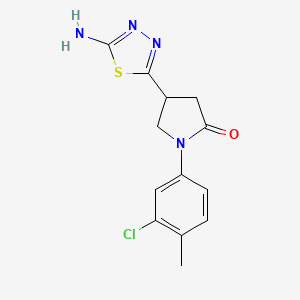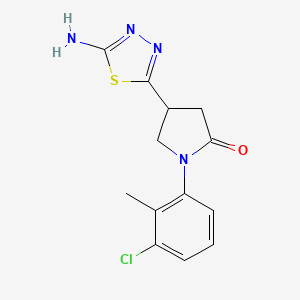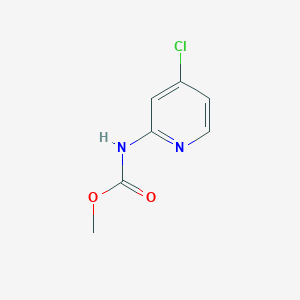
Methyl (4-chloropyridin-2-yl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of various carbamate compounds has been explored in the literature, with different starting materials and synthetic pathways. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was synthesized from 2-amino-4-(chloromethyl)thiazole, showing significant in vivo antifilarial activity . Another study reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for further functionalization into various isoxazole-annulated heterocycles . Additionally, methyl 4-aminopyrrole-2-carboxylates were obtained through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides .
Molecular Structure Analysis
The molecular structure of carbamate compounds has been characterized using various techniques. For example, the crystal structure of methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions . Similarly, the molecular structure and spectra of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate were studied using density functional theory, indicating a molecule with Cs symmetry and a large energy gap .
Chemical Reactions Analysis
The reactivity of carbamate compounds has been investigated, with some studies focusing on their potential as intermediates for further chemical transformations. For instance, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate was used as a precursor for unsymmetrical diamide ligands, demonstrating the versatility of carbamate compounds in coordination chemistry . Additionally, aryl(4-substituted pyridin-3-yl)methyl carbamates were synthesized and evaluated for their herbicidal activity, showing that structural variations can lead to different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds are influenced by their molecular structure. Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid, for example, exhibited higher antibacterial and antifungal activity than the free ligand, highlighting the importance of metal coordination in biological activity . The study of non-covalent interactions in 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas provided insights into the role of hydrogen bonds and van der Waals interactions in the stability and reactivity of these compounds .
Safety And Hazards
“Methyl (4-chloropyridin-2-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
methyl N-(4-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFCECVTCHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649570 | |
| Record name | Methyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chloropyridin-2-yl)carbamate | |
CAS RN |
889676-38-4 | |
| Record name | Carbamic acid, (4-chloro-2-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889676-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



